molecular formula C11H18O2 B14518292 3-(2,2-Dimethylpropanoyl)cyclohexan-1-one CAS No. 62687-29-0

3-(2,2-Dimethylpropanoyl)cyclohexan-1-one

Cat. No.: B14518292
CAS No.: 62687-29-0
M. Wt: 182.26 g/mol
InChI Key: VAEAUXBOPVHHEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-(2,2-Dimethylpropanoyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropanoyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbonyl group can form hydrogen bonds or covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydrophobic 2,2-dimethylpropanoyl group enhances its binding affinity to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylpropanoyl)cyclohexan-1-one is unique due to the presence of the bulky 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies .

Properties

CAS No.

62687-29-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-(2,2-dimethylpropanoyl)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h8H,4-7H2,1-3H3

InChI Key

VAEAUXBOPVHHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCCC(=O)C1

Origin of Product

United States

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